DG-041 - 861238-35-9

DG-041

Catalog Number: EVT-267415
CAS Number: 861238-35-9
Molecular Formula: C23H15Cl4FN2O3S2
Molecular Weight: 592.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DG-041 is a potent and selective antagonist of the E-prostanoid 3 (EP3) receptor for prostaglandin E2 (PGE2). [] It is a small molecule that has been investigated for its potential in treating atherothrombotic diseases, such as heart attack and stroke. [] DG-041 acts by blocking the effects of PGE2 at the EP3 receptor, which is involved in platelet activation and aggregation. []

Future Directions
  • Understanding the long-term effects of EP3 antagonism: While acute EP3 blockade appears beneficial in some contexts, chronic global EP3 deletion in mice has shown potentially negative metabolic consequences. [] Further research is needed to fully elucidate the role of EP3 in metabolic regulation and to determine the long-term safety profile of EP3 antagonists like DG-041.

DG-041, also known as (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide, is a potent and selective antagonist of the E-prostanoid 3 (EP3) receptor for Prostaglandin E2 (PGE2) . This section explores compounds structurally or functionally related to DG-041 based on the provided scientific literature.

Prostaglandin E2 (PGE2)

Compound Description: PGE2 is an inflammatory mediator and the natural agonist for the EP3 receptor . It plays a complex role in platelet function, exhibiting both pro-aggregatory and anti-aggregatory effects depending on its concentration and the presence of other agonists .

Relevance: DG-041 directly antagonizes the action of PGE2 at the EP3 receptor. While PGE2 can activate both EP3 and EP4 receptors, DG-041 selectively targets EP3, blocking the pro-thrombotic effects of PGE2 without interfering with its anti-aggregatory effects mediated through EP4 . This targeted antagonism makes DG-041 a potentially safer alternative to broader-acting antiplatelet agents.

Sulprostone

Compound Description: Sulprostone is a synthetic, selective agonist for the EP3 receptor . It enhances platelet aggregation induced by various agonists, promotes platelet-leukocyte interactions, and inhibits adenylate cyclase activity in platelets .

Relevance: Sulprostone is often used as a pharmacological tool to study the effects of EP3 receptor activation. DG-041 effectively antagonizes the effects of sulprostone on platelet function, further supporting its role as an EP3 receptor antagonist .

Cangrelor

Compound Description: Cangrelor is a potent and selective intravenous P2Y12 receptor antagonist, preventing ADP-induced platelet activation and aggregation .

Relevance: Research suggests that combining cangrelor with DG-041 results in a synergistic inhibition of platelet aggregation, exceeding the effects of either agent alone . This enhanced efficacy suggests potential for combination therapy using both EP3 and P2Y12 antagonists for a more comprehensive antithrombotic effect.

Ticagrelor

Compound Description: Ticagrelor is another P2Y12 receptor antagonist used as an antiplatelet agent . Similar to cangrelor, it inhibits ADP-mediated platelet activation.

Relevance: While not as extensively studied in conjunction with DG-041 as cangrelor, ticagrelor shares a similar mechanism of action, suggesting potential for similar synergistic effects when combined with DG-041 . This potential synergy requires further investigation.

Prasugrel Active Metabolite (PAM)

Compound Description: PAM is the active metabolite of prasugrel, a thienopyridine-class P2Y12 receptor antagonist used to prevent platelet aggregation .

Relevance: Analogous to cangrelor and ticagrelor, PAM's mechanism of action as a P2Y12 antagonist suggests possible synergistic effects when combined with the EP3 antagonist DG-041 .

Aspirin

Compound Description: Aspirin is a widely used antiplatelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1), an enzyme crucial for thromboxane A2 (TXA2) synthesis in platelets .

Relevance: Studies indicate that aspirin does not interfere with the antiplatelet effects of DG-041 . This suggests that co-administration of DG-041 and aspirin could provide additive antithrombotic benefits without compromising each other's efficacy.

Iloprost

Compound Description: Iloprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . It acts via the IP receptor, a Gs-coupled receptor that increases intracellular cAMP levels.

Relevance: Research suggests that PGE2 can reverse the inhibitory effects of iloprost on platelet aggregation through its interaction with the EP3 receptor . DG-041, by blocking the EP3 receptor, may prevent this reversal and enhance the anti-aggregatory effects of iloprost.

Prostaglandin E1 (PGE1)

Relevance: PGE1 exerts anti-aggregatory effects by interacting with EP4 and IP receptors, increasing cAMP levels. Studies highlight the contrasting receptor interactions of PGE1 and PGE2, with PGE1 showing activity at IP receptors, unlike PGE2 . This difference underscores the selectivity of DG-041 for the EP3 receptor and its targeted antagonism of PGE2's pro-thrombotic effects.

Source and Classification

DG-041 was developed as part of research into prostanoid receptors, which play critical roles in various physiological processes. The compound is specifically noted for its high affinity for the EP3 receptor, with an inhibition constant (IC50) of approximately 4.6 nM . This classification places DG-041 within a broader category of non-steroidal anti-inflammatory drugs (NSAIDs) and receptor antagonists that modulate prostaglandin signaling pathways.

Synthesis Analysis

The synthesis of DG-041 involves several key steps that integrate various chemical reactions to produce the final product. A notable method includes the use of amide coupling reactions, which are essential in forming the core structure of the compound.

Technical Details

  1. Reagents: The synthesis typically employs reagents such as dichlorophenylmethyl derivatives and thienyl sulfonyl groups.
  2. Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  3. Purification: Post-synthesis purification usually involves chromatography techniques to isolate DG-041 from by-products and unreacted materials .

A detailed scheme of the synthesis can be found in relevant literature, illustrating the stepwise approach to constructing DG-041 .

Molecular Structure Analysis

DG-041's molecular structure is characterized by its distinct functional groups that contribute to its activity as an EP3 receptor antagonist. The compound's structure includes:

  • Core Structure: An indole framework substituted with a dichlorophenyl group.
  • Functional Groups: Presence of an amide bond and a thienyl sulfonyl moiety, which are crucial for receptor binding.

Relevant Data

The three-dimensional conformation of DG-041 allows it to effectively interact with the EP3 receptor, facilitating its role as an antagonist. Structural analyses using techniques such as X-ray crystallography or NMR spectroscopy could provide further insights into its binding interactions.

Chemical Reactions Analysis

DG-041 participates in several chemical reactions, primarily involving its interaction with biological systems:

  1. Binding Affinity: The compound exhibits high-affinity binding to the EP3 receptor, demonstrating competitive inhibition against prostaglandin E2.
  2. Inhibition Mechanism: In vitro studies have shown that DG-041 can effectively suppress EP3-mediated signaling pathways in various cellular models .

Technical Parameters

The efficacy of DG-041 in inhibiting platelet aggregation has been quantified through various assays, highlighting its potential use in treating thrombotic conditions without significantly prolonging bleeding times .

Mechanism of Action

The mechanism by which DG-041 exerts its effects involves:

  1. Receptor Antagonism: By binding to the EP3 receptor, DG-041 prevents prostaglandin E2 from activating downstream signaling pathways associated with inflammation and platelet aggregation.
  2. Physiological Effects: This antagonism can lead to reduced triglyceride accumulation in skeletal muscle and modulation of metabolic processes linked to obesity and diabetes .

Relevant Data

Pharmacokinetic studies indicate that DG-041 has a short half-life (approximately 1.23 hours), which may influence its dosing regimen in therapeutic applications .

Physical and Chemical Properties Analysis

DG-041 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 430 g/mol.
  • Solubility: Soluble in organic solvents such as DMSO and PEG400, indicating potential for formulation in pharmaceutical applications.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

Relevant Data

Characterization techniques such as mass spectrometry and HPLC are commonly employed to assess purity and stability during development phases.

Applications

DG-041 has potential applications across various scientific fields:

  1. Pharmacology: As an EP3 receptor antagonist, it may be utilized in research focused on inflammation, obesity, and metabolic syndrome.
  2. Cardiovascular Research: Its role in modulating platelet function positions it as a candidate for developing new antithrombotic therapies.
  3. Diabetes Studies: Investigations into its effects on insulin sensitivity and glucose metabolism are ongoing, given its impact on metabolic pathways .

Properties

CAS Number

861238-35-9

Product Name

DG-041

IUPAC Name

3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide

Molecular Formula

C23H15Cl4FN2O3S2

Molecular Weight

592.3 g/mol

InChI

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)

InChI Key

BFBTVZNKWXWKNZ-UHFFFAOYSA-N

SMILES

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

3-(1-((2,4-dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indol-7-yl)-N-((4,5-dichloro-2-thienyl)sulfonyl)-2-propenamide
DG 041

Canonical SMILES

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CC1=CN(C2=C(C=C(C=C12)F)/C=C/C(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.